N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide is a complex organic compound that features a benzofuran ring and a trimethoxybenzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide typically involves the formation of the benzofuran ring followed by the attachment of the trimethoxybenzamide group. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing complex benzofuran derivatives with fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the trimethoxybenzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the benzamide group can produce the corresponding amine.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with DNA and proteins, leading to its anti-tumor and antibacterial effects . The trimethoxybenzamide group enhances its solubility and bioavailability, making it a more effective therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with similar biological activities but less complex structure.
Benzothiophene: Shares a similar heterocyclic structure but contains sulfur instead of oxygen.
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-21(24,17-11-13-7-5-6-8-15(13)28-17)12-22-20(23)14-9-10-16(25-2)19(27-4)18(14)26-3/h5-11,24H,12H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKVMALYRMRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=C(C=C1)OC)OC)OC)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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